Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride
CAS No.: 1047655-65-1
Cat. No.: VC2723320
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047655-65-1 |
|---|---|
| Molecular Formula | C12H14ClNO2 |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride |
| Standard InChI | InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H |
| Standard InChI Key | PNDBGOHCKVJUQZ-UHFFFAOYSA-N |
| SMILES | C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl |
| Canonical SMILES | C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is a complex organic compound with the following properties:
| Property | Value |
|---|---|
| CAS Number | 1047655-65-1 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride |
| PubChem CID | 68558595 |
The compound is also known by several synonyms including 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride .
Structural Characteristics
The defining feature of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is its spiro junction, where the chromane and pyrrolidine rings share a single carbon atom. This structural arrangement creates a three-dimensional configuration that is crucial for the compound's biological interactions and chemical reactivity.
The molecular structure can be represented by the following identifiers:
| Identifier | Value |
|---|---|
| SMILES | C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl |
| InChI | InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H |
| InChIKey | PNDBGOHCKVJUQZ-UHFFFAOYSA-N |
The structure consists of a chromane moiety (a bicyclic compound with a benzene ring fused to a heterocyclic pyran ring) connected via a spiro junction to a pyrrolidine ring (a five-membered ring containing a nitrogen atom) .
Physical and Chemical Properties
The hydrochloride salt form of this compound enhances its solubility and stability compared to the free base, making it more suitable for various research applications and pharmaceutical formulations. As a hydrochloride salt, it typically exists as a crystalline solid with improved water solubility compared to its free base form.
The presence of the carbonyl group (C=O) at the 4-position of the chromane ring and the nitrogen-containing pyrrolidine ring provides potential sites for chemical reactions and biological interactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride typically involves multi-component reactions designed to create the characteristic spiro junction between the chromane and pyrrolidine rings.
A common synthetic approach involves:
-
Reaction of chromane derivatives with pyrrolidine precursors
-
Establishment of the spiro junction through controlled reaction conditions
-
Formation of the hydrochloride salt to enhance stability and solubility
Research Applications
Drug Discovery
The structural diversity and versatility of spirochromane derivatives make them valuable scaffolds in drug discovery. Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride and related compounds serve as important chemical entities for the design of novel molecules with enhanced biological activities.
The compound's structural features allow for various modifications to optimize interactions with specific biological targets, potentially leading to the development of new therapeutic agents.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride have been reported, including:
| Compound | Key Difference | Molecular Formula |
|---|---|---|
| Spiro[chromene-2,3'-pyrrolidine] hydrochloride | Lacks carbonyl group at position 4 | C₁₂H₁₃NO |
| Spiro[chromane-2,4'-piperidin]-4-one hydrochloride | Contains piperidine instead of pyrrolidine | C₁₃H₁₆ClNO₂ |
| Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride | Contains piperidine and hydroxyl group at position 6 | C₁₃H₁₈ClNO₂ |
These structural variations can lead to differences in biological activity and physicochemical properties .
Future Research Directions
Synthetic Optimization
Future research on Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride may focus on optimizing synthesis methods to improve yield, purity, and scalability. This could involve:
-
Development of more efficient catalysts
-
Exploration of alternative synthetic routes
-
Application of green chemistry principles to reduce environmental impact
Biological Evaluation
Further investigation into the biological activities of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is warranted, including:
-
Comprehensive screening against various biological targets
-
Structure-activity relationship studies to identify key structural features for activity
-
Evaluation of potential therapeutic applications based on observed biological properties
Medicinal Chemistry Applications
The unique structural features of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride make it a promising scaffold for medicinal chemistry efforts, potentially leading to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume